An In-depth Technical Guide to 2-(Acetylsulfanyl)-4-methylpentanoic acid: Properties, Synthesis, and Analytical Considerations
An In-depth Technical Guide to 2-(Acetylsulfanyl)-4-methylpentanoic acid: Properties, Synthesis, and Analytical Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Acetylsulfanyl)-4-methylpentanoic acid, a derivative of the branched-chain amino acid leucine. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and offers expert insights based on the well-established chemistry of its constituent functional groups: a carboxylic acid and a thioester. This guide will cover its chemical identity, predicted physicochemical properties, and propose detailed methodologies for its synthesis, characterization, and analysis. Furthermore, we will explore its potential reactivity, stability, and plausible biological activities by drawing parallels with structurally related molecules. This paper aims to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this and similar thioester-containing carboxylic acids.
Chemical Identity and Physicochemical Properties
2-(Acetylsulfanyl)-4-methylpentanoic acid, also known as (S)-2-(acetylthio)-4-methylpentanoic acid, is a chiral molecule derived from L-leucine. Its core structure features a pentanoic acid backbone with a methyl branch at the 4-position and an acetylsulfanyl (thioacetate) group at the 2-position.
| Property | Value | Source |
| IUPAC Name | 2-(Acetylsulfanyl)-4-methylpentanoic acid | N/A |
| Synonyms | (S)-2-(acetylthio)-4-methylpentanoic acid, (2S)-2-(acetylsulfanyl)-4-methylpentanoic acid | |
| CAS Number | 122999-39-7 | [1][2][3] |
| Molecular Formula | C₈H₁₄O₃S | [1][2][3] |
| Molecular Weight | 190.26 g/mol | [1][2][3] |
| Physical Form | Liquid | |
| Purity | ≥95% | [1] |
| Storage Temperature | 4°C | [1] |
| Predicted LogP | 1.7654 | [1] |
| Topological Polar Surface Area (TPSA) | 54.37 Ų | [1] |
Synthesis and Purification
A detailed experimental protocol for the synthesis of 2-(Acetylsulfanyl)-4-methylpentanoic acid is not explicitly described in the reviewed literature. However, based on established organic chemistry principles for the formation of thioesters, a plausible and efficient synthetic route can be proposed starting from the commercially available (S)-2-bromo-4-methylpentanoic acid.
Proposed Synthetic Pathway
The synthesis involves a nucleophilic substitution reaction where the bromide in (S)-2-bromo-4-methylpentanoic acid is displaced by a sulfur nucleophile, followed by acylation. A one-pot synthesis using potassium thioacetate is a common and effective method for this transformation.
Caption: Proposed synthetic workflow for 2-(Acetylsulfanyl)-4-methylpentanoic acid.
Detailed Experimental Protocol
Materials:
-
(S)-2-bromo-4-methylpentanoic acid
-
Potassium thioacetate
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-bromo-4-methylpentanoic acid (1 equivalent) in anhydrous DMF.
-
Addition of Nucleophile: To the stirred solution, add potassium thioacetate (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 2-(Acetylsulfanyl)-4-methylpentanoic acid.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents oxidation of the thioacetate and other potential side reactions.
-
Anhydrous Solvent: Water can hydrolyze the thioester product.
-
Excess Potassium Thioacetate: Ensures complete conversion of the starting material.
-
Chromatographic Purification: Necessary to remove unreacted starting materials and byproducts to achieve high purity.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features can be predicted based on the molecule's structure.
¹H NMR Spectroscopy
-
-CH(S)-COOH: A doublet of doublets or a triplet around 3.5-4.0 ppm.
-
-C(O)CH₃: A singlet around 2.3-2.4 ppm.
-
-CH₂-CH(CH₃)₂: Multiplets in the range of 1.4-1.8 ppm.
-
-CH(CH₃)₂: A multiplet around 0.9-1.0 ppm.
-
-(CH₃)₂: Two doublets around 0.8-0.9 ppm.
-
-COOH: A broad singlet at >10 ppm.
¹³C NMR Spectroscopy
-
-COOH: A signal in the range of 170-180 ppm.
-
-C(O)S-: A signal around 195-205 ppm.
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-CH(S)-: A signal around 40-50 ppm.
-
-C(O)CH₃: A signal around 30 ppm.
-
Alkyl carbons: Signals in the range of 20-40 ppm.
Infrared (IR) Spectroscopy
-
-COOH (O-H stretch): A broad band from 2500-3300 cm⁻¹.
-
C=O (Carboxylic acid): A strong absorption around 1700-1725 cm⁻¹.
-
C=O (Thioester): A strong absorption around 1680-1700 cm⁻¹.
-
C-H (Alkyl): Stretching vibrations around 2850-2960 cm⁻¹.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-): A prominent peak for the deprotonated molecule [M-H]⁻ at m/z 189.06.
-
Fragmentation: Expect to see fragments corresponding to the loss of the acetyl group, the thioacetyl group, and cleavage of the alkyl chain.
Reactivity and Stability
The reactivity of 2-(Acetylsulfanyl)-4-methylpentanoic acid is governed by its two primary functional groups.
-
Thioester: Thioesters are known to be more reactive towards nucleophilic acyl substitution than their corresponding esters. They can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol and carboxylic acid. They are also susceptible to reaction with other nucleophiles such as amines and thiols.
-
Carboxylic Acid: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction.
Stability: The compound should be stored at 4°C to minimize degradation.[1] It is likely sensitive to strong bases and oxidizing agents. Hydrolysis of the thioester is a potential degradation pathway, especially in the presence of moisture.
Potential Biological Activity and Applications in Drug Development
While no specific biological activities have been reported for 2-(Acetylsulfanyl)-4-methylpentanoic acid, its structural features suggest several areas of potential interest for researchers.
-
Antimicrobial Properties: Various aryl alkanoic acids and thio-containing compounds have demonstrated antimicrobial activity.[4][5] The combination of a carboxylic acid and a thioester in this molecule could be explored for antibacterial or antifungal properties.
-
Enzyme Inhibition: The acetylthio group can act as a substrate or inhibitor for various enzymes. For instance, some alkyl 2-(acylthio)benzoates have shown inhibitory activity against prolyl endopeptidase.[6]
-
Prodrug Potential: The thioester linkage could be designed to be cleaved by specific enzymes in vivo, releasing a pharmacologically active thiol. This is a common strategy in prodrug design to improve bioavailability or target drug delivery.
-
Metabolic Modulation: As a derivative of leucine, it could potentially interact with metabolic pathways involving branched-chain amino acids. Short-chain fatty acids and their derivatives are known to have various physiological effects.[7]
Analytical Methodologies
For the quantitative analysis of 2-(Acetylsulfanyl)-4-methylpentanoic acid in various matrices, chromatographic methods are most suitable.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection would be appropriate. Due to the lack of a strong chromophore, detection at lower wavelengths (e.g., 210 nm) is recommended.
Caption: Proposed HPLC workflow for the analysis of 2-(Acetylsulfanyl)-4-methylpentanoic acid.
Proposed HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Trifluoroacetic acid in Water, B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 30-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the carboxylic acid group is necessary to improve volatility. Esterification to a methyl or ethyl ester is a common approach.
Derivatization Step (Esterification):
-
Dissolve the sample in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture at 60°C for 1-2 hours.
-
Neutralize, extract with a non-polar solvent, and concentrate for GC-MS analysis.
Proposed GC-MS Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: 50°C (2 min), ramp to 280°C at 10°C/min, hold for 5 min
-
MS Detector: Electron Ionization (EI) at 70 eV
Safety and Handling
Based on available information, 2-(Acetylsulfanyl)-4-methylpentanoic acid is considered harmful.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear appropriate safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
Conclusion
2-(Acetylsulfanyl)-4-methylpentanoic acid is a chiral building block with potential applications in various fields of chemical and pharmaceutical research. While specific experimental data is scarce, this guide provides a solid foundation for its synthesis, characterization, and analysis based on established chemical principles and data from analogous compounds. The proposed methodologies and predicted properties herein offer a roadmap for researchers to further investigate this molecule and unlock its potential. As with any research chemical, all handling and experimental procedures should be conducted with appropriate safety precautions.
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Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. (2015). Brieflands. [Link]
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